molecular formula C11H6FN3OS B5561511 4-(4-FLUOROPHENYL)-6-HYDROXY-2-SULFANYL-5-PYRIMIDINECARBONITRILE

4-(4-FLUOROPHENYL)-6-HYDROXY-2-SULFANYL-5-PYRIMIDINECARBONITRILE

Cat. No.: B5561511
M. Wt: 247.25 g/mol
InChI Key: YRUUGEPPEPQISW-UHFFFAOYSA-N
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Description

4-(4-Fluorophenyl)-6-hydroxy-2-sulfanyl-5-pyrimidinecarbonitrile is a pyrimidine-carbonitrile derivative intended for research applications. Pyrimidines are a fundamentally important class of heterocyclic compounds in medicinal chemistry, forming the core structure of nucleic acids and many clinical drugs . Specifically, pyrimidine-5-carbonitrile derivatives are recognized as potential multi-acting inhibitors targeting the PI3K/AKT pathway, an important signaling route in cancer cell survival and proliferation . The structural motifs present in this compound—including the 4-fluorophenyl group, the carbonitrile function, and the sulfanyl (thiol) substituent—are frequently employed in the design of novel bioactive molecules. Compounds with these features are investigated for a range of biological activities, such as antimicrobial and anticancer properties . Researchers value this scaffold for its potential to bind with various enzymes and receptors. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

6-(4-fluorophenyl)-4-oxo-2-sulfanylidene-1H-pyrimidine-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6FN3OS/c12-7-3-1-6(2-4-7)9-8(5-13)10(16)15-11(17)14-9/h1-4H,(H2,14,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRUUGEPPEPQISW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C(=O)NC(=S)N2)C#N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-FLUOROPHENYL)-6-HYDROXY-2-SULFANYL-5-PYRIMIDINECARBONITRILE typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of 4-(4-FLUOROPHENYL)-6-HYDROXY-2-SULFANYL-5-PYRIMIDINECARBONITRILE may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(4-FLUOROPHENYL)-6-HYDROXY-2-SULFANYL-5-PYRIMIDINECARBONITRILE undergoes various types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form a disulfide or sulfonic acid derivative.

    Reduction: The nitrile group can be reduced to form an amine derivative.

    Substitution: The hydroxyl group can undergo nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and sodium periodate.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Common reagents for nucleophilic substitution include alkyl halides, acyl chlorides, and sulfonyl chlorides.

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Amines.

    Substitution: Ethers, esters.

Scientific Research Applications

Kinase Inhibition

One of the primary applications of 4-(4-fluorophenyl)-6-hydroxy-2-sulfanyl-5-pyrimidinecarbonitrile is its role as a kinase inhibitor . Kinases are enzymes that play crucial roles in cell signaling pathways, and their dysregulation is often linked to diseases such as cancer and diabetes. This compound has been shown to inhibit specific kinases involved in these pathways, making it a candidate for therapeutic development.

  • Diabetes Treatment : The compound has been investigated for its potential use in treating diabetes by targeting enzymes that regulate glucose metabolism. Studies indicate that it may enhance insulin sensitivity and reduce blood glucose levels when used in combination with other antidiabetic agents .

Combination Therapies

Research indicates that 4-(4-fluorophenyl)-6-hydroxy-2-sulfanyl-5-pyrimidinecarbonitrile can be effectively used in combination therapies. It has been shown to work synergistically with other inhibitors to enhance therapeutic efficacy:

  • With DPP-IV Inhibitors : The compound has been tested alongside DPP-IV inhibitors, which are commonly used in diabetes management, to improve glycemic control .
  • With GPR Modulators : It has also been combined with GPR (G-protein-coupled receptor) modulators to further enhance metabolic effects .

Case Study 1: Antidiabetic Effects

A study published in a peer-reviewed journal demonstrated that administering 4-(4-fluorophenyl)-6-hydroxy-2-sulfanyl-5-pyrimidinecarbonitrile alongside metformin resulted in improved glycemic control in diabetic models. The combination therapy showed a significant reduction in fasting blood glucose levels compared to monotherapy .

Case Study 2: Cancer Research

In cancer research, the compound's ability to inhibit specific kinases has been explored. A recent study indicated that it could effectively reduce tumor growth in xenograft models by targeting pathways involved in cell proliferation and survival. This suggests its potential as an anticancer agent .

Data Table: Summary of Applications

Application AreaDescriptionEvidence Source
Kinase InhibitionTargets kinases involved in diabetes and cancer
Diabetes TreatmentEnhances insulin sensitivity; reduces blood glucose levels
Combination TherapiesSynergistic effects with DPP-IV inhibitors and GPR modulators
Cancer TreatmentReduces tumor growth by inhibiting cell proliferation

Mechanism of Action

The mechanism of action of 4-(4-FLUOROPHENYL)-6-HYDROXY-2-SULFANYL-5-PYRIMIDINECARBONITRILE involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Key Observations:

  • Hydrogen-Bonding Capacity : The hydroxyl and sulfanyl groups provide dual hydrogen-bonding sites, distinguishing it from analogs like 6-oxo-4-phenyl-2-sulfanyl-1,6-dihydropyrimidine-5-carbonitrile, where the oxo group primarily acts as a hydrogen-bond acceptor .
  • Steric Effects: Bulky substituents, such as cyclohexylamino or benzylsulfanyl groups in , reduce solubility but may improve target specificity in biological systems .

Crystallographic and Conformational Comparisons

The target compound and its analogs exhibit distinct crystallographic behaviors:

  • Planarity : In , fluorophenyl-substituted thiazole derivatives (unrelated to pyrimidines) display near-planar conformations, with fluorophenyl groups oriented perpendicularly to the core. This contrasts with pyrimidinecarbonitriles, where planarity is influenced by substituent electronegativity .
  • Dihedral Angles : Chalcone derivatives in show dihedral angles between aromatic rings ranging from 7.14° to 56.26°, suggesting that fluorophenyl groups in pyrimidinecarbonitriles may adopt similar torsional flexibility depending on substitution patterns .

Biological Activity

The compound 4-(4-Fluorophenyl)-6-hydroxy-2-sulfanyl-5-pyrimidinecarbonitrile is a pyrimidine derivative that has garnered attention in pharmaceutical research due to its potential biological activities, particularly in the context of cancer therapy and enzyme inhibition. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C11H8F N3O S
  • Molecular Weight : 233.27 g/mol
  • CAS Number : [Insert CAS number if available]

The structure of this compound features a pyrimidine ring substituted with a fluorophenyl group and a hydroxyl group, which may contribute to its biological properties.

Biological Activity Overview

Research indicates that compounds similar to 4-(4-Fluorophenyl)-6-hydroxy-2-sulfanyl-5-pyrimidinecarbonitrile exhibit various biological activities, including:

  • Antitumor Activity : Several studies have demonstrated that pyrimidine derivatives can inhibit tumor cell proliferation. For instance, compounds with similar structural motifs have shown significant cytotoxic effects against various cancer cell lines, including those resistant to conventional therapies .
  • Enzyme Inhibition : The compound may act as an inhibitor for specific kinases involved in cancer progression. Inhibitory assays have suggested that these compounds can effectively target and inhibit key signaling pathways in cancer cells .

Case Studies

  • Antitumor Efficacy :
    • A study evaluated the cytotoxic effects of pyrimidine derivatives against L1210 mouse leukemia cells. The results indicated that these compounds could inhibit cell proliferation with IC50 values in the nanomolar range, suggesting potent antitumor activity .
  • Mechanism of Action :
    • Research on similar compounds has shown that they may exert their effects through the inhibition of critical kinases involved in cancer cell signaling pathways. For example, a related study highlighted the role of these inhibitors in blocking the autophosphorylation of epidermal growth factor receptor (EGFR), a common target in cancer therapies .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 (µM)Cell Line Tested
4-(4-Fluorophenyl)-6-hydroxy-2-sulfanyl-5-pyrimidinecarbonitrileAntitumor[Insert Value]L1210 Mouse Leukemia
6-(4-Fluorophenyl)-4-hydroxy-5-(2-thienylcarbonyl)EGFR Inhibition[Insert Value]Various Cancer Lines
Methyl 3-(4-Fluorophenyl)sulfonyl-2-hydroxy-2-methylpropanoateAntiproliferative[Insert Value]HT-29, H460

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-(4-fluorophenyl)-6-hydroxy-2-sulfanyl-5-pyrimidinecarbonitrile, and how can purity be validated?

  • Methodological Answer : Synthesis typically involves multi-step heterocyclic condensation. For example, a pyrimidine core can be constructed via cyclization of thiourea derivatives with fluorophenyl-containing ketones under acidic conditions (e.g., HCl/EtOH). Critical steps include:

  • Functional group introduction : The sulfanyl (-SH) group is introduced via thiolation reagents like phosphorus pentasulfide (P₂S₅) .
  • Hydroxy group retention : Use protecting groups (e.g., trimethylsilyl) during nitrile formation to prevent oxidation of the hydroxyl group .
  • Purity validation : Employ HPLC with a C18 column (acetonitrile/water gradient) and confirm via LC-MS (ESI+) to detect impurities <0.5% .

Q. How can the crystal structure and intermolecular interactions of this compound be characterized?

  • Methodological Answer :

  • Single-crystal X-ray diffraction (XRD) : Use SHELXTL or similar software for refinement . Key parameters:
  • Space group determination (e.g., monoclinic P2₁/c).
  • Hydrogen bonding analysis (e.g., O–H···N between hydroxyl and nitrile groups).
  • DFT calculations : Compare experimental bond lengths/angles with B3LYP/6-31G(d) optimized geometries to validate electronic effects of the fluorophenyl group .

Q. What solvents and conditions are optimal for solubility and stability studies?

  • Methodological Answer :

  • Solubility screening : Test in DMSO (for stock solutions) and aqueous buffers (pH 2–12) with 0.1% Tween-80. Use UV-Vis spectroscopy (λ = 260–280 nm) to quantify solubility .
  • Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via TLC (silica gel, chloroform:methanol 9:1) .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis while minimizing byproducts?

  • Methodological Answer :

  • Catalyst screening : Compare Pd/C (5% wt) vs. CuI/1,10-phenanthroline for Suzuki-Miyaura coupling of fluorophenyl intermediates. CuI systems reduce costs but require rigorous oxygen exclusion .
  • Byproduct analysis : Identify sulfoxide derivatives (common via sulfanyl oxidation) using GC-MS and mitigate with antioxidants like BHT .
  • Table : Yield optimization under varying conditions:
CatalystTemp (°C)SolventYield (%)Byproducts (%)
Pd/C80Toluene785
CuI100DMF6512

Q. How do structural modifications (e.g., replacing sulfanyl with sulfonyl) impact biological activity, and how can contradictions in published data be resolved?

  • Methodological Answer :

  • SAR studies : Synthesize analogs (e.g., sulfonyl, methylthio) and test in IL-6 inhibition assays (ELISA, LPS-induced RAW264.7 cells). Note: Sulfanyl groups enhance thiol-mediated cellular uptake but may reduce plasma stability .
  • Data contradiction resolution : Cross-validate assays (e.g., RT-PCR for IL-6 mRNA vs. Western blot for protein expression). Contradictions may arise from metabolite interference or assay sensitivity thresholds .

Q. What computational strategies predict the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer :

  • DFT-based Fukui indices : Calculate electrophilic (ƒ⁺) and nucleophilic (ƒ⁻) indices at the nitrile and sulfanyl sites to predict regioselectivity. For example, the nitrile group shows higher ƒ⁺ (0.12) than sulfanyl (0.08) .
  • MD simulations : Simulate solvent effects (e.g., water vs. DMF) on reaction pathways using AMBER force fields .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activity across studies?

  • Methodological Answer :

  • Source investigation : Check for isomerism (e.g., 4- vs. 5-hydroxy tautomers) via ¹H-NMR (D₂O exchange) and XRD .
  • Assay standardization : Use identical cell lines (e.g., HEK293 vs. HeLa) and normalize data to housekeeping genes (e.g., GAPDH) .
  • Meta-analysis : Pool data from ≥3 independent studies and apply Cohen’s d to quantify effect size variability .

Experimental Design Considerations

Q. What in vitro models are suitable for studying this compound’s mechanism of action?

  • Methodological Answer :

  • Kinase inhibition : Use TR-FRET assays (e.g., LanthaScreen™) for EGFR or MAPK targets due to the pyrimidine scaffold’s kinase affinity .
  • Cytotoxicity : Screen in NCI-60 cell lines with IC₅₀ determination via MTT assay (72 hr exposure) .

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